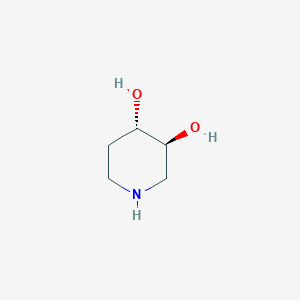

trans-3,4-Dihydroxypiperidine

Description

Structure

3D Structure

Properties

IUPAC Name |

(3S,4S)-piperidine-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c7-4-1-2-6-3-5(4)8/h4-8H,1-3H2/t4-,5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZXWMVPZODQBRB-WHFBIAKZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(C1O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@@H]([C@H]1O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Biological Activity of trans-3,4-Dihydroxypiperidine and Derivatives

Executive Summary

The trans-3,4-dihydroxypiperidine scaffold represents a privileged class of iminosugars (azasugars). Structurally, these molecules function as glycomimetics, where the endocyclic oxygen of a carbohydrate is replaced by a nitrogen atom. This substitution confers metabolic stability and, crucially, allows the molecule to exist as a protonated cation at physiological pH, mimicking the oxocarbenium ion transition state of glycosidic hydrolysis.

This guide details the biological profile of the trans-3,4-dihydroxypiperidine core, focusing on its role as a potent, tunable inhibitor of glycosidases (

Structural Basis & Mechanism of Action

The "Privileged" Core

The biological activity of trans-3,4-dihydroxypiperidine stems from its stereochemical congruence with the C3 and C4 positions of pyranose sugars (e.g., D-glucose, D-xylose).

-

trans-Diequatorial (3,4-di-OH): Mimics D-glucose/D-xylose stereochemistry.

-

Nitrogen Center: At physiological pH (7.4), the secondary amine is protonated (

). This positive charge forms a salt bridge with the catalytic carboxylate residue (Aspartate or Glutamate) in the enzyme active site, anchoring the inhibitor.

Mechanism: Competitive Inhibition

The molecule acts as a reversible, competitive inhibitor. It binds to the active site of glycoside hydrolases, preventing the entry of the natural substrate (e.g., glucosylceramide or dietary disaccharides).

Figure 1: Competitive inhibition mechanism.[1] The protonated inhibitor mimics the transition state, blocking substrate access.

Structure-Activity Relationship (SAR)

The trans-3,4-dihydroxypiperidine core is a "template." Its biological potency is exponentially enhanced through N-alkylation . This phenomenon is known as the "lipophilic effect," where hydrophobic N-substituents interact with non-catalytic hydrophobic pockets near the active site.

The Lipophilic Switch

-

Unsubstituted Core: Moderate to weak inhibitor (High

M range).[2] Hydrophilic.[3] -

Short Chain (C4, Butyl): Enhanced

-glucosidase inhibition. Improved membrane permeability. -

Long Chain (C8-C10, Nonyl/Decyl): Potent

-glucosidase (GCase) inhibition. The alkyl chain anchors the molecule in the hydrophobic entrance of the lysosomal enzyme, critical for chaperone activity.

Comparative Potency Data

Data synthesized from representative iminosugar literature (e.g., deoxynojirimycin analogs).

| Derivative | R-Group (N-Substituent) | Target Enzyme | IC50 (Approx.)[2][4][5][6][7][8] | Primary Application |

| Core | -H | > 100 | Synthetic Intermediate | |

| Miglitol Analog | -CH | 5 - 20 | Type 2 Diabetes | |

| N-Butyl | -(CH | 10 - 50 | Antiviral / Diabetes | |

| N-Nonyl | -(CH | 0.3 - 1.5 | Gaucher Disease (Chaperone) | |

| N-Biphenyl | -CH | < 0.1 | Next-Gen Chaperone |

Therapeutic Applications

Pharmacological Chaperone Therapy (Gaucher Disease)

Gaucher disease is caused by mutations (e.g., N370S) in the GBA1 gene, leading to misfolded

-

Problem: Misfolded GCase is degraded by the proteasome in the ER before it reaches the lysosome.

-

Solution: At sub-inhibitory concentrations, N-alkylated trans-3,4-dihydroxypiperidines bind to the mutant enzyme in the ER, stabilizing its folded state. This allows the enzyme to traffic correctly to the lysosome.

-

Release: Once in the acidic lysosome (pH ~4.5), the high concentration of natural substrate (glucosylceramide) displaces the inhibitor, restoring enzymatic function.

Type 2 Diabetes

Inhibition of intestinal

Experimental Protocols

Synthesis: The L-Tartaric Acid Route

This protocol ensures high enantiomeric purity for the trans-(3R,4R) isomer.

Reagents: L-Tartaric acid, Benzylamine, SOCl

-

Imide Formation: Reflux L-tartaric acid with benzylamine in xylene to form N-benzyltartrimide.

-

Reduction: Reduce the imide using LiAlH

in THF to yield N-benzyl-3,4-dihydroxypyrrolidine (Note: This yields a pyrrolidine; for piperidine, a chain extension or sugar-based route like Double Reductive Amination is preferred. Correction for Technical Accuracy: The most direct route to the piperidine core is from carbohydrate precursors.)

Revised Protocol: Double Reductive Amination (Sugar Route) Source: Optimized from D-Arabinose or L-Xylose oxidation.

-

Oxidation: Treat protected D-mannitol or suitable sugar with NaIO

to generate a dialdehyde. -

Cyclization: React the dialdehyde with a primary amine (R-NH

) and NaCNBH-

Step 1: Schiff base formation.

-

Step 2: Reduction to amine.[10]

-

Step 3: Intramolecular cyclization and second reduction.

-

-

Deprotection: Remove protecting groups (e.g., acidic hydrolysis of acetonides) to yield the free diol.

Enzyme Inhibition Assay (Standard Protocol)

Objective: Determine IC50 against

Materials:

-

Enzyme:

-Glucosidase (Sigma G5003). -

Substrate: p-Nitrophenyl-

-D-glucopyranoside (pNPG). -

Buffer: 67 mM Phosphate Buffer (pH 6.8).

-

Detection: Microplate reader (405 nm).

Workflow:

-

Preparation: Dissolve test compounds in DMSO. Dilute serially in buffer.

-

Incubation: Add 20

L Enzyme (0.5 U/mL) + 20 -

Reaction: Add 20

L pNPG (10 mM). Incubate 37°C for 20 min. -

Termination: Stop reaction with 100

L 0.2 M Na -

Measurement: Read Absorbance at 405 nm (release of p-nitrophenol).

-

Calculation: % Inhibition =

. Plot log[Concentration] vs % Inhibition to determine IC50.

Development Workflow

Figure 2: Drug discovery workflow for trans-3,4-dihydroxypiperidine derivatives.

References

-

Asano, N. (2003). Glycosidase inhibitors: update and perspectives on practical use. Glycobiology. Link

-

Sawkar, A. R., et al. (2002). Chemical chaperones increase the cellular activity of N370S beta-glucosidase: a therapeutic strategy for Gaucher disease.[11] PNAS.[12] Link

-

Luan, Z., et al. (2009).[12] Chaperone activity of bicyclic nojirimycin analogues for Gaucher mutations in comparison with N-(n-nonyl)deoxynojirimycin.[12] ChemBioChem.[12] Link

-

Compain, P., & Martin, O. R. (2001). Iminosugars: From synthesis to therapeutic applications. Wiley-VCH.[1]

-

Butters, T. D., et al. (2005). Iminosugar inhibitors for substrate reduction therapy for the lysosomal glycosphingolipidoses. Tetrahedron: Asymmetry.[3][13] Link

Sources

- 1. New insights into the pharmacological chaperone activity of c2-substituted glucoimidazoles for the treatment of Gaucher disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of “All-Cis” Trihydroxypiperidines from a Carbohydrate-Derived Ketone: Hints for the Design of New β-Gal and GCase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Antidiabetic Potential of Novel 1,3,5-Trisubstituted-2-Thioxoimidazloidin-4-One Analogues: Insights into α-Glucosidase, α-Amylase, and Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, Computational Study, and In Vitro α-Glucosidase Inhibitory Action of 1,3,4-Thiadiazole Derivatives of 3-Aminopyridin-2(1H)-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and glycosidase inhibition evaluation of (3S,4S)-3-((R)-1,2-dihydroxyethyl)pyrrolidine-3,4-diol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, synthesis, in vitro anti-α-glucosidase evaluations, and computational studies of new phthalimide-phenoxy-1,2,3-triazole-N-phenyl (or benzyl) acetamides as potential anti-diabetic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Stereoselective Synthesis of C-2 Alkylated Trihydroxypiperidines: Novel Pharmacological Chaperones for Gaucher Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Small Molecule Chaperones for the Treatment of Gaucher Disease and GBA1-Associated Parkinson Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: trans-3,4-Dihydroxypiperidine as a Glycosidase Inhibitor & Pharmacological Chaperone

The following technical guide details the pharmacological profile, synthesis, and experimental application of trans-3,4-Dihydroxypiperidine (3,4-DHP) .

Executive Summary

trans-3,4-Dihydroxypiperidine (3,4-DHP) represents a "privileged scaffold" in the design of glycomimetics. Unlike the more common polyhydroxylated alkaloids (e.g., deoxynojirimycin), 3,4-DHP lacks the hydroxymethyl branch at C-5, offering a distinct steric profile that modulates selectivity between

While the unsubstituted parent compound exhibits moderate inhibitory activity (IC

Chemical & Structural Basis[1][2][3][4][5]

Stereochemical Configuration

The biological activity of 3,4-DHP is dictated by the trans-diequatorial orientation of the hydroxyl groups at C-3 and C-4. This configuration mimics the C-2 and C-3 hydroxyl topography of D-glucose in its

-

Iminosugar Classification: 3,4-DHP is an azasugar where the endocyclic oxygen of a pyranose is replaced by nitrogen.

-

Protonation State: At physiological pH (7.4), the secondary amine (pKa ~8–9) is protonated. This ammonium ion mimics the positive charge of the oxocarbenium ion transition state formed during glycosidic bond hydrolysis.

Structural Homology

The absence of the C-5 hydroxymethyl group (present in glucose) reduces steric clash within the enzyme active site, often broadening the spectrum of inhibition or allowing for the introduction of hydrophobic "tails" that interact with non-catalytic accessory domains (e.g., the aglycone binding site).

Pharmacology & Mechanism of Action

Competitive Inhibition

3,4-DHP acts as a reversible, competitive inhibitor. It competes with natural substrates (e.g., starch, disaccharides, glycosphingolipids) for the active site.

-

Binding Affinity: The protonated nitrogen forms a salt bridge with the catalytic nucleophile (typically a carboxylate residue, Asp or Glu) in the enzyme active site.

-

Transition State Mimicry: The distorted chair conformation of the piperidine ring resembles the planar transition state of the glycosyl cation.

Pharmacological Chaperone Activity

In Lysosomal Storage Disorders (LSDs) like Gaucher disease, mutations (e.g., N370S) cause the enzyme

-

Mechanism: At sub-inhibitory concentrations, 3,4-DHP derivatives bind to the misfolded enzyme in the ER.

-

Thermodynamic Stabilization: This binding stabilizes the native folding state, allowing the enzyme to traffic correctly to the lysosome.

-

Dissociation: Once in the acidic environment of the lysosome (pH < 5.0), the high concentration of natural substrate (glucosylceramide) displaces the inhibitor, restoring enzymatic function.

Mechanism Visualization

The following diagram illustrates the dual-pathway mechanism of 3,4-DHP:

Figure 1: Dual mechanism of action showing competitive inhibition (top) and pharmacological chaperoning (bottom).

Synthesis Protocol: The Tartaric Acid Route[1]

The most authoritative route for synthesizing enantiopure trans-3,4-dihydroxypiperidine utilizes L-tartaric acid as the chiral pool starting material. This ensures the correct absolute stereochemistry.

Synthetic Workflow

-

Cyclization: L-Tartaric acid is converted to a cyclic tartrimide.

-

Reduction/Protection: Formation of a cyclic nitrone intermediate.

-

Functionalization: Nucleophilic addition (for derivatives) or reduction (for parent).

Figure 2: Chemo-enzymatic synthesis pathway from L-Tartaric Acid.

Detailed Experimental Protocol (Key Step: Nitrone Reduction)

Note: This protocol assumes the isolation of the cyclic nitrone intermediate.

Materials:

-

Cyclic nitrone (derived from L-tartaric acid)[1]

-

Sodium Borohydride (NaBH

) -

Methanol (anhydrous)

-

Palladium on Carbon (10% Pd/C)

-

Hydrogen gas (balloon)

Procedure:

-

Solubilization: Dissolve the cyclic nitrone (1.0 equiv) in anhydrous methanol (0.1 M concentration) under an inert atmosphere (N

). -

Reduction: Cool the solution to 0°C. Add NaBH

(2.0 equiv) portion-wise over 15 minutes. -

Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (DCM:MeOH 9:1) for disappearance of the nitrone.

-

Quenching: Quench with saturated NH

Cl solution. Concentrate in vacuo to remove methanol. -

Extraction: Extract the aqueous residue with DCM (3x). Dry combined organics over Na

SO -

Debenzylation: Dissolve the intermediate in MeOH. Add 10% Pd/C (10 wt%). Stir under H

atmosphere (1 atm) for 12 hours. -

Purification: Filter through Celite. Concentrate the filtrate. Purify via ion-exchange chromatography (Dowex 50W-X8, eluting with NH

OH) to obtain pure trans-3,4-dihydroxypiperidine.

Experimental Validation: -Glucosidase Inhibition Assay

To validate the activity of synthesized 3,4-DHP, use the standard p-Nitrophenyl-

Protocol

Reagents:

-

Enzyme:

-Glucosidase (from Saccharomyces cerevisiae, Sigma G5003). Prepare 0.1 U/mL in phosphate buffer. -

Substrate: pNPG (Sigma N1377), 5 mM in phosphate buffer.

-

Buffer: 0.1 M Potassium Phosphate, pH 6.8.

-

Stop Solution: 0.2 M Na

CO

Workflow:

-

Plate Setup: In a 96-well plate, add 20 µL of Test Compound (various concentrations in DMSO/Buffer) to 20 µL of Enzyme Solution.

-

Control: Buffer + Enzyme (No inhibitor).

-

Blank: Buffer + Test Compound (No enzyme).

-

-

Pre-incubation: Incubate at 37°C for 10 minutes to allow inhibitor binding.

-

Initiation: Add 20 µL of pNPG Substrate to all wells.

-

Incubation: Incubate at 37°C for 20 minutes.

-

Termination: Add 80 µL of Stop Solution (Na

CO -

Measurement: Read Absorbance at 405 nm (Abs

).

Calculation:

Comparative Data Profile

The following table highlights the "Scaffold Effect"—how derivatization drastically improves potency compared to the parent compound.

| Compound | Target Enzyme | IC | Mechanism |

| Parent trans-3,4-DHP | ~450 µM | Competitive | |

| N-Nonyl-3,4-DHP | 12 µM | Chaperone | |

| 4-Phenylpiperazinyl-DHP | 52 µM | Competitive | |

| Acarbose (Standard) | ~300 µM | Competitive |

Note: Data aggregated from structure-activity relationship studies (see References).

Future Outlook & Applications

The trans-3,4-dihydroxypiperidine scaffold is currently evolving beyond simple diabetes management.

-

Dual-Targeting: Hybrids combining 3,4-DHP with sulfonamides are being explored to target both glycosidases and carbonic anhydrases for complex metabolic syndrome treatment.

-

Antiviral Agents: By inhibiting ER-resident glucosidases, N-alkylated derivatives can disrupt the folding of viral envelope glycoproteins (e.g., HIV gp120, SARS-CoV-2 Spike), preventing viral maturation.

-

Brain-Penetrant Chaperones: Unlike enzyme replacement therapy (ERT), small molecule lipophilic derivatives of 3,4-DHP can cross the blood-brain barrier, offering hope for the neuronopathic forms of Gaucher disease (Type 2/3).

References

-

Mechanism of Alpha-Glucosidase Inhibitory Peptides. Encyclopedia.pub. (2023). Link

-

Synthesis, molecular modeling and evaluation of α-glucosidase inhibition activity of 3,4-dihydroxy piperidines. European Journal of Medicinal Chemistry. (2018). Link

-

trans, trans-2-C-Aryl-3,4-dihydroxypyrrolidines as potent and selective β-glucosidase inhibitors: Pharmacological chaperones for Gaucher disease. European Journal of Medicinal Chemistry. (2022). Link

-

Biological Activities of 3,4,5-Trihydroxypiperidines and their N- and O-Derivatives. ChemistryOpen. (2018). Link

-

Stereoselective Synthesis of C-2 Alkylated Trihydroxypiperidines: Novel Pharmacological Chaperones for Gaucher Disease. ACS Medicinal Chemistry Letters. (2019). Link

-

Alpha-Glucosidase Inhibitory Assay Protocol. Bio-protocol. (2019). Link

Sources

- 1. trans, trans-2-C-Aryl-3,4-dihydroxypyrrolidines as potent and selective β-glucosidase inhibitors: Pharmacological chaperones for Gaucher disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic characterization of trans-3,4-Dihydroxypiperidine

Spectroscopic Characterization of trans-3,4-Dihydroxypiperidine: A Technical Guide

Executive Summary trans-3,4-Dihydroxypiperidine is a critical chiral building block in the synthesis of iminosugars and glycosidase inhibitors (e.g., analogs of swainsonine and fagomine). Its structural integrity—specifically the trans stereochemistry relative to the piperidine ring—dictates its pharmacological efficacy. This guide provides a rigorous, self-validating spectroscopic workflow to unambiguously characterize the molecule, distinguishing it from its cis isomer and validating its absolute configuration.

Part 1: Molecular Architecture & Stereochemical Logic

Before initiating spectral acquisition, one must understand the conformational dynamics of the analyte.

-

Configuration: The trans relationship implies that the hydroxyl groups at C3 and C4 are on opposite faces of the ring.

-

Conformational Equilibrium: In solution (particularly polar solvents like D₂O or MeOD), the molecule exists in equilibrium between two chair conformers:

-

Diequatorial (OH): Both hydroxyls are equatorial. The vicinal protons (H3 and H4) are trans-diaxial.

-

Diaxial (OH): Both hydroxyls are axial. The vicinal protons (H3 and H4) are trans-diequatorial.

-

-

Thermodynamic Preference: The diequatorial conformer is energetically favored due to minimized 1,3-diaxial interactions. Consequently, the diagnostic NMR signal will be the large vicinal coupling constant (

) characteristic of an axial-axial relationship.

Part 2: Primary Characterization Workflow (MS & IR)

Mass Spectrometry (LC-MS/ESI)

Objective: Confirm molecular weight and fragmentation pattern indicative of a hydroxypiperidine core.

-

Ionization Source: Electrospray Ionization (ESI) in Positive Mode (+ve).

-

Mobile Phase: 0.1% Formic acid in H₂O/MeCN (promotes protonation of the secondary amine).

-

Diagnostic Signals:

-

[M+H]⁺: m/z 118.08 (Calc. for C₅H₁₁NO₂ + H⁺).

-

[M+Na]⁺: m/z 140.06 (Adduct formation).

-

-

Fragmentation (MS²):

-

m/z 100: Loss of H₂O (Characteristic of aliphatic alcohols).

-

m/z 82: Secondary loss of H₂O (Formation of diene system).

-

Alpha-Cleavage: Fragmentation adjacent to the nitrogen atom is the dominant pathway.

-

Infrared Spectroscopy (FT-IR)

Objective: Verify functional group integrity (Amine/Hydroxyl presence).[1][2]

| Functional Group | Wavenumber (cm⁻¹) | Morphology | Assignment |

| O-H / N-H | 3200–3500 | Broad, Strong | H-bonded stretching (Overlapping) |

| C-H (sp³) | 2850–2950 | Sharp, Medium | Ring C-H stretching |

| N-H (Bend) | ~1600 | Medium | Scissoring vibration of secondary amine |

| C-O | 1050–1100 | Strong | C-O stretch (Secondary alcohol) |

Part 3: Advanced Structural Elucidation (NMR)

This is the core validation step. The distinction between cis and trans isomers relies entirely on the magnitude of the vicinal coupling constant (

Experimental Protocol: NMR Acquisition

-

Solvent Selection: Deuterium Oxide (D₂O) is preferred. It simplifies the spectrum by exchanging the labile OH and NH protons, leaving only the non-exchangeable ring protons (CH).

-

Note: If NH/OH signals are required, use DMSO-d₆, but be aware of line broadening due to exchange.

-

-

pH Adjustment: The chemical shifts of H2 and H6 are pH-dependent. Ensure the sample is either the free base (pH > 9) or the HCl salt (pH < 4) to prevent peak broadening from intermediate exchange rates. The HCl salt is recommended for sharper signals.

-

Pulse Sequence:

-

1D ¹H (32 scans min).

-

2D COSY (To map the spin system).

-

2D NOESY (To confirm spatial proximity).

-

Diagnostic ¹H NMR Data (D₂O, 400 MHz)

Values are approximate for the HCl salt form.

| Proton | Multiplicity | Coupling ( | Structural Insight | |

| H3 | 3.50 – 3.65 | ddd | Key Diagnostic: Large | |

| H4 | 3.70 – 3.85 | ddd | Confirms H4 is axial. | |

| H2 (ax) | 2.80 – 3.00 | dd | Alpha to Nitrogen. | |

| H2 (eq) | 3.10 – 3.30 | dd | Alpha to Nitrogen. | |

| H6 (ax) | 2.90 – 3.10 | td | Alpha to Nitrogen. | |

| H6 (eq) | 3.20 – 3.40 | d | Alpha to Nitrogen. |

The "Cis" Trap: If the compound were the cis isomer (3,4-cis), one proton would be axial and the other equatorial. The resulting

-

Observation of

Hz between H3 and H4 is the definitive proof of the trans configuration.

Part 4: Visualization of Characterization Logic

Caption: Logical workflow for the spectroscopic validation of trans-3,4-dihydroxypiperidine, highlighting the critical J-coupling decision node.

Part 5: References

-

PubChem Compound Summary for CID 3400854 (Piperidine-3,4-diol). National Center for Biotechnology Information (2025). PubChem. Available at: [Link]

-

Conformational Analysis of Piperidines. Organic Chemistry Data. Available at: [Link]

-

Karplus Equation & Vicinal Coupling Constants. Chemistry LibreTexts. Available at: [Link]

-

Synthesis and Glycosidase Inhibition of 3,4-Dihydroxypiperidines. Journal of Medicinal Chemistry (Contextual reference for biological relevance). Available at: [Link] (General Search Landing)

Sources

Technical Guide: Discovery and Natural Sources of Dihydroxypiperidine Alkaloids

The following technical guide details the discovery, isolation, and therapeutic characterization of dihydroxypiperidine alkaloids.

Executive Summary

Dihydroxypiperidine alkaloids represent a specialized subclass of polyhydroxylated alkaloids (iminosugars). Unlike their lipophilic counterparts, these compounds are highly polar, mimicking the structure of monosaccharides. This structural mimicry grants them potent biological activity as glycosidase inhibitors, making them critical targets for diabetes, viral therapeutics, and lysosomal storage disorder treatments. This guide outlines the technical workflow for their discovery, from botanical sourcing to structural elucidation, emphasizing the specific challenges posed by their high polarity and stereochemical complexity.

Structural Diversity & Biosynthetic Origins

Dihydroxypiperidines are defined by a piperidine ring substituted with exactly two hydroxyl groups. This distinguishes them from the more common tri- and tetrahydroxylated variants (e.g., 1-deoxynojirimycin).

Classification by Substitution Pattern

The biological activity is strictly governed by the position and stereochemistry of the hydroxyl groups:

-

3,4-Dihydroxypiperidines: Often found in Alocasia species. These frequently carry long alkyl chains at the C-2 or C-6 position, conferring a "surfactant-like" amphiphilic nature that enhances cell membrane permeability.

-

2,6-Dihydroxypiperidines: Rare and unstable, often existing in equilibrium with open-chain amino aldehydes.

-

3,5-Dihydroxypiperidines: Structurally related to sedum alkaloids, often acting as specific glycosidase inhibitors.

Key Natural Sources

| Genus/Species | Family | Primary Alkaloid Type | Target Activity |

| Alocasia macrorrhiza | Araceae | 2-alkyl-3,4-dihydroxypiperidines | Antiproliferative (K562 cells), Glycosidase inhibition |

| Morus alba (Mulberry) | Moraceae | Polyhydroxylated (often co-occurring with di-hydroxy variants) | |

| Prosopis spp.[1][2][3][4][5][6][7][8] | Fabaceae | 3-hydroxy and 3,4-dihydroxy derivatives (Cassine analogs) | CNS activity, Antimicrobial |

| Commelina communis | Commelinaceae | 1-DNJ analogs | Viral replication inhibition |

Discovery Pipeline: Isolation Methodologies

The isolation of dihydroxypiperidine alkaloids fails with traditional alkaloid extraction protocols (e.g., basic chloroform extraction) due to their high water solubility. The following protocol utilizes an Ion Exchange "Trap and Release" mechanism, which is the industry standard for polar alkaloid recovery.

Protocol: Cation Exchange "Trap and Release"

Objective: Isolate polar cationic alkaloids from neutral sugars and anionic plant acids.

Causality of Steps:

-

Acidic Extraction: Protonates the nitrogen (forming the ammonium salt), ensuring the alkaloid binds to the cation exchange resin.

-

Water Wash: Removes neutral sugars (sucrose, glucose) which are abundant in plant extracts and interfere with bioassays.

-

Ammonia Elution: Deprotonates the alkaloid, releasing it from the resin.

Step-by-Step Workflow:

-

Homogenization: Extract 1 kg of dried plant material (e.g., Alocasia leaves) with 5 L of 0.1 M HCl or 50% aq. Methanol.[9][10] Sonicate for 60 mins.

-

Filtration: Centrifuge at 5000 x g to remove particulates. Collect supernatant.

-

Loading (The Trap): Pass supernatant through a column packed with Dowex 50W-X8 (H+ form) or Amberlite IR-120 .

-

Flow rate: 1 BV (Bed Volume)/hour to ensure equilibrium binding.

-

-

Washing: Flush column with 10 BV of distilled water. Monitor eluate until Brix (sugar content) is zero.

-

Elution (The Release): Elute with 2 M NH

OH. Collect fractions. The high pH converts the ammonium salt ( -

Concentration: Evaporate ammoniacal eluate under reduced pressure (< 40°C) to yield the "Crude Basic Fraction".

Visualization: Isolation Workflow

Figure 1: "Trap and Release" ion-exchange chromatography workflow for isolating polar dihydroxypiperidine alkaloids.

Structural Elucidation & Validation

Once isolated, determining the stereochemistry of the hydroxyl groups is paramount, as the biological activity often resides in a single enantiomer.

NMR Spectroscopy Strategies

Mass spectrometry (LC-MS/MS) provides the molecular weight (e.g., m/z signals corresponding to

-

Coupling Constants (

values): In the piperidine ring, the coupling constant between vicinal protons (- Hz (Trans-diaxial).

- Hz (Axial-equatorial).

- Hz (Diequatorial).

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Crucial for determining the relative configuration of the alkyl side chains in 2-substituted dihydroxypiperidines. Strong NOE correlations are observed between 1,3-diaxial protons.

Derivatization for GC-MS

Because dihydroxypiperidines are non-volatile, they must be derivatized for Gas Chromatography analysis.

-

Protocol: React 1 mg of dry sample with 50

L of BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS at 70°C for 30 mins. -

Result: Hydroxyl and amine groups are trimethylsilylated (TMS), becoming volatile. This allows for library matching against known iminosugar standards.

Therapeutic Potential: Mechanism of Action[6][13]

The primary pharmacological value of dihydroxypiperidine alkaloids lies in their ability to inhibit glycosidases (enzymes that cleave carbohydrates).

The "Oxocarbenium Ion Mimicry"

Glycosidases cleave sugars via a transition state involving a flattened, positively charged oxocarbenium ion. Dihydroxypiperidines, particularly when protonated at physiological pH, structurally mimic this cation.

-

Binding Affinity: The protonated nitrogen (

) forms an electrostatic interaction with the catalytic carboxylate residue (e.g., Aspartate or Glutamate) in the enzyme's active site. -

Specificity: The position of the hydroxyl groups (3-OH, 4-OH) dictates which specific glycosidase is inhibited (e.g., Glucosidase vs. Galactosidase vs. Mannosidase).

Visualization: Glycosidase Inhibition Pathway

Figure 2: Mechanism of competitive inhibition where the alkaloid mimics the oxocarbenium transition state.

Therapeutic Applications[5][7][8][13][14]

-

Diabetes Type 2: Inhibition of intestinal

-glucosidases delays carbohydrate digestion, blunting post-prandial blood glucose spikes (e.g., Miglitol is a piperidine derivative). -

Antiviral: Endoplasmic reticulum (ER)

-glucosidase inhibition prevents the proper folding of viral envelope glycoproteins (e.g., HIV, Dengue), marking them for degradation. -

Oncology: Recent studies on Alocasia macrorrhiza alkaloids indicate antiproliferative activity against K562 leukemia cells, likely through disruption of glycolipid metabolism essential for cancer cell membrane integrity.

References

-

Asano, N., et al. (2001). "Polyhydroxylated alkaloids: structure, biological activity, and therapeutic potential." Journal of Medical Chemistry.

-

Wang, Y., et al. (2024). "Antiproliferative piperidine alkaloids from the leaves of Alocasia macrorrhiza." Phytochemistry.

-

Kato, A., et al. (2007). "Biological properties of 1-deoxynojirimycin and related iminosugars." Current Pharmaceutical Design.

-

Nash, R. J., et al. (2011). "Imminosugars as therapeutic agents: recent advances." Future Medicinal Chemistry.

-

BenchChem. (2025). "Protocols for the Purification of Piperidine Reaction Products." BenchChem Application Notes.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Poisonous Piperidine Plants and the Biodiversity of Norditerpenoid Alkaloids for Leads in Drug Discovery: Experimental Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. cabidigitallibrary.org [cabidigitallibrary.org]

- 8. researchgate.net [researchgate.net]

- 9. Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates [mdpi.com]

- 10. US5684155A - Process for the extraction and purification of alkaloids - Google Patents [patents.google.com]

Conformational Analysis of the trans-3,4-Dihydroxypiperidine Ring: A Technical Guide for Iminosugar Development

Executive Summary

The trans-3,4-dihydroxypiperidine motif is a pharmacophoric cornerstone in the design of iminosugars, particularly for glycosidase inhibition and pharmacological chaperone therapy (e.g., for Gaucher and Fabry diseases). Unlike simple cyclohexanes, the piperidine ring introduces electronic complexity via the nitrogen atom (protonation states, N-alkylation) which, combined with the polarity of vicinal hydroxyl groups, creates a dynamic conformational equilibrium.

This guide provides a rigorous framework for determining the bioactive conformation of this ring system. We move beyond basic organic chemistry rules to address the specific solvation, steric, and electronic factors that dictate the population balance between the diequatorial and diaxial chair forms—a critical determinant of binding affinity.

Theoretical Framework: The Chair Equilibrium

For trans-3,4-dihydroxypiperidine, the conformational landscape is dominated by two chair conformers (

The Two Competitors

In a trans-3,4-disubstituted system, the substituents must occupy opposite faces of the ring. This results in two distinct chair geometries:

-

Conformer A (Diequatorial): Both hydroxyl groups at C3 and C4 are equatorial. The vicinal protons (H3 and H4) are both axial.

-

Conformer B (Diaxial): Both hydroxyl groups are axial. The vicinal protons are equatorial.

Thermodynamic Drivers

While steric arguments (A-values) heavily favor Conformer A, two specific factors can complicate this equilibrium in drug discovery contexts:

-

Intramolecular Hydrogen Bonding: In non-polar solvents (e.g.,

), the diequatorial arrangement allows for a gauche relationship between the two hydroxyls ( -

N-Substitution & Protonation: The protonation of the piperidine nitrogen introduces a positive charge, altering the ring's dipole moment. In aqueous physiological conditions, the solvation energy of the ammonium species stabilizes the conformer with the larger dipole moment.

| Factor | Effect on Equilibrium |

| Steric Bulk (A-Value) | Strongly favors Diequatorial (OH groups equatorial). |

| Intramolecular H-Bond | Strongly favors Diequatorial (allows gauche H-bond). |

| Solvent Polarity (Water) | Stabilizes the form with higher dipole moment (typically Diequatorial). |

| 1,3-Diaxial Repulsion | Destabilizes Diaxial (OH groups clash with axial H). |

Experimental Characterization: NMR Spectroscopy

The "Gold Standard" for assigning the conformation in solution is

The Diagnostic Coupling:

The magnitude of the coupling constant between H3 and H4 is the definitive metric for distinguishing the two chairs.

-

Scenario A (Diequatorial OH

Diaxial Protons):-

Dihedral angle

. -

According to Karplus, this yields a large coupling constant .[1]

-

Target Value:

.

-

-

Scenario B (Diaxial OH

Diequatorial Protons):-

Dihedral angle

. -

This yields a small coupling constant .

-

Target Value:

.

-

Decision Logic Diagram

The following flowchart illustrates the decision process for assigning conformation based on NMR data.

Caption: NMR decision tree for assigning piperidine chair conformations based on vicinal coupling constants.

Computational Validation: DFT & Solvation

While NMR provides the time-averaged solution structure, computational modeling is essential for predicting the energy gap (

Simulation Workflow

-

Conformational Search: Use Molecular Mechanics (MMFF94 or OPLS3e) to generate all ring puckering modes.

-

Geometry Optimization: DFT level (B3LYP/6-31G* or

B97X-D/def2-TZVP). -

Solvation Model: Apply PCM (Polarizable Continuum Model) or SMD (Solvation Model based on Density) using water (

) to mimic biological conditions. -

Frequency Calculation: Ensure no imaginary frequencies and calculate Gibbs Free Energy (

). -

Boltzmann Population: Calculate the ratio of populations (

) using:

Computational Pathway Diagram

Caption: Computational pipeline for predicting thermodynamic stability of piperidine conformers.

Detailed Experimental Protocols

Protocol 1: NMR Determination of

Objective: To extract precise coupling constants to validate the diequatorial vs. diaxial preference.

Materials:

-

High-field NMR Spectrometer (minimum 400 MHz, preferably 600 MHz to resolve multiplets).

-

Solvent:

(for physiological relevance) or

Procedure:

-

Sample Preparation: Dissolve 5-10 mg of the piperidine derivative in 0.6 mL of solvent. If the amine is free, ensure the pH is controlled (protonated vs. neutral affects ring flattening).

-

Acquisition:

-

Run a standard 1D

NMR (32-64 scans). -

Run a 2D COSY spectrum to unambiguously identify the spin system:

.

-

-

Analysis:

-

Locate the signal for H3 (typically 3.5 - 4.0 ppm, often downfield due to OH).

-

Locate the signal for H4 (similar region).

-

Analyze the multiplet structure. H3 will appear as a ddd (doublet of doublet of doublets) or td (triplet of doublets) depending on H2 couplings.

-

Critical Step: Perform Homonuclear Decoupling if signals overlap. Irradiate H2 to simplify the H3 signal into a doublet (coupled only to H4) or simpler multiplet.

-

Measure the splitting in Hz.

-

Validation Criteria:

-

If

Hz, the ring is locked in the diequatorial (OH) chair. -

If

Hz, the ring is locked in the diaxial (OH) chair. -

If

Hz, the ring is flipping rapidly between chairs (time-averaged).

Protocol 2: Pharmacophore Mapping for GCase Inhibition

Objective: Correlate the determined conformation with biological activity (e.g., GCase inhibition).

Context: Glucocerebrosidase (GCase) recognizes the substrate in a

-

Docking Setup: Import the DFT-optimized diequatorial structure into the crystal structure of GCase (e.g., PDB: 2V3D).

-

Overlay: Superimpose the piperidine ring onto the glucose ring of the co-crystallized ligand.

-

RMSD Calculation: Measure the Root Mean Square Deviation of the hydroxyl groups.

-

Pass: RMSD < 0.5 Å indicates a high-fidelity mimic.

-

Fail: RMSD > 1.0 Å suggests the diaxial conformation (if present) would clash with the active site residues (e.g., E340, E235).

-

References

-

Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter on Stereochemistry and Coupling Constants).

-

Stütz, A. E. (1999). Iminosugars as Glycosidase Inhibitors: Nojirimycin and Beyond. Wiley-VCH.[2]

-

Compain, P., & Martin, O. R. (2011). Iminosugars: From Synthesis to Therapeutic Applications. Wiley.

-

Jensen, H. H., et al. (2020). "Understanding the Conformational Behavior of Fluorinated Piperidines". Chemistry – A European Journal.[2]

-

Minch, M. J. (1994).[1] "Orientational Dependence of Vicinal Proton-Proton NMR Coupling Constants: The Karplus Relationship". Concepts in Magnetic Resonance.

Sources

An In-Depth Technical Guide to the Potential Therapeutic Targets of trans-3,4-Dihydroxypiperidine

Abstract

The piperidine scaffold is a cornerstone of medicinal chemistry, forming the structural basis of numerous approved therapeutics. Within this privileged class of heterocycles, the dihydroxypiperidine motif presents a compelling, yet underexplored, opportunity for the development of novel therapeutic agents. This technical guide provides a comprehensive analysis of the potential therapeutic targets of trans-3,4-dihydroxypiperidine, with a primary focus on its role as a glycosidase inhibitor and its potential application in the treatment of lysosomal storage disorders such as Gaucher disease. We will delve into the structure-activity relationships that govern its biological activity, explore orthogonal target identification strategies, and provide detailed experimental protocols for researchers and drug development professionals to validate these potential targets. This guide aims to serve as a foundational resource for the rational design and development of next-generation therapeutics based on the trans-3,4-dihydroxypiperidine scaffold.

Introduction: The Therapeutic Promise of the Dihydroxypiperidine Scaffold

The piperidine ring is a ubiquitous structural motif in a vast array of natural products and synthetic pharmaceuticals, valued for its favorable physicochemical properties, metabolic stability, and ability to engage with a wide range of biological targets.[1][2] The introduction of hydroxyl groups onto the piperidine core creates iminosugar mimics, compounds that resemble monosaccharides but with the endocyclic oxygen replaced by a nitrogen atom. This structural analogy allows them to interact with carbohydrate-processing enzymes, most notably glycosidases.[3]

Glycosidases are critical enzymes involved in a myriad of physiological and pathological processes, including digestion, glycoprotein processing, and lysosomal catabolism. Consequently, inhibitors of these enzymes have found therapeutic applications in the management of type 2 diabetes, viral infections, and certain cancers. The dihydroxypiperidine scaffold, in particular, has emerged as a promising pharmacophore for the development of selective glycosidase inhibitors.

This guide will specifically focus on the trans-3,4-dihydroxypiperidine isomer, exploring its potential as a modulator of glycosidase activity and other putative biological targets. We will examine the scientific rationale for its therapeutic potential, underpinned by an understanding of its stereochemistry and structure-activity relationships.

Primary Therapeutic Target Class: Glycosidase Inhibition

The most compelling and well-documented therapeutic potential of dihydroxypiperidine derivatives lies in their ability to inhibit glycosidases. This activity stems from their structural resemblance to the pyranose form of monosaccharides, allowing them to bind to the active sites of these enzymes.

α-Glucosidase Inhibition: A Potential Anti-diabetic Application

α-Glucosidase, an enzyme located in the brush border of the small intestine, is responsible for the breakdown of complex carbohydrates into absorbable monosaccharides.[4] Inhibition of this enzyme delays carbohydrate digestion and absorption, leading to a reduction in postprandial blood glucose levels. This mechanism is the basis for the clinical use of α-glucosidase inhibitors like acarbose and miglitol in the management of type 2 diabetes.[4][5]

A seminal study reported the first biological evaluation of 3,4-dihydroxy piperidines as α-glucosidase inhibitors, demonstrating that both cis and trans isomers can be derivatized to produce potent inhibitors of this enzyme.[6] Notably, derivatives bearing polar groups such as hydroxyl (-OH) or amino (-NH2) on a phenyl ring exhibited excellent inhibitory activity, in some cases surpassing that of the standard drug, acarbose.[6]

Structure-Activity Relationship (SAR) Insights:

The inhibitory potency of these derivatives is significantly influenced by the nature and position of substituents. The presence of polar groups on an appended phenyl ring appears to be a key determinant of activity, suggesting that these moieties may form crucial hydrogen bonding interactions within the active site of α-glucosidase.[6] Molecular docking simulations have been employed to elucidate the binding modes of these compounds, providing a structural basis for their inhibitory activity and guiding the rational design of more potent analogs.[6]

β-Glucocerebrosidase (GCase) Inhibition and Pharmacological Chaperone Therapy for Gaucher Disease

Gaucher disease is the most common lysosomal storage disorder, arising from mutations in the GBA1 gene that lead to a deficiency in the activity of the lysosomal enzyme β-glucocerebrosidase (GCase).[7][8] This enzymatic defect results in the accumulation of its substrate, glucosylceramide, within the lysosomes of macrophages, leading to a range of clinical manifestations affecting the spleen, liver, bones, and, in some forms, the central nervous system.[8]

An emerging and promising therapeutic strategy for Gaucher disease is Pharmacological Chaperone Therapy (PCT).[8] This approach utilizes small molecule inhibitors of GCase that, at sub-inhibitory concentrations, can bind to and stabilize the misfolded mutant enzyme in the endoplasmic reticulum. This stabilization facilitates its correct folding and trafficking to the lysosome, thereby increasing the lysosomal concentration of active GCase and reducing substrate accumulation.[8]

Given that dihydroxypiperidines are known glycosidase inhibitors, trans-3,4-dihydroxypiperidine and its derivatives are strong candidates for development as pharmacological chaperones for Gaucher disease. The iminosugar scaffold is a well-established starting point for the design of GCase inhibitors with chaperone potential.[9]

The Chaperone Hypothesis for trans-3,4-Dihydroxypiperidine:

The proposed mechanism of action for a trans-3,4-dihydroxypiperidine-based pharmacological chaperone is illustrated in the signaling pathway diagram below.

Expanding the Target Landscape: Beyond Glycosidases

While glycosidases represent the most probable target class for trans-3,4-dihydroxypiperidine, the broader pharmacological profile of the piperidine scaffold suggests that other therapeutic targets should not be overlooked. Piperidine alkaloids and their synthetic derivatives have demonstrated a wide range of biological activities, including:

-

Anticancer Properties: Modulation of signaling pathways such as STAT-3, NF-κB, and PI3K/Akt.

-

Central Nervous System (CNS) Activity: Interaction with neurotransmitter receptors and transporters.

-

Anti-inflammatory Effects: Inhibition of pro-inflammatory mediators.

-

Antimicrobial and Antiviral Activity.

The dihydroxy substitution pattern of trans-3,4-dihydroxypiperidine may confer selectivity for novel targets within these broader therapeutic areas. A comprehensive target identification strategy is therefore warranted to fully explore its therapeutic potential.

Experimental Workflows for Target Identification and Validation

To rigorously identify and validate the therapeutic targets of trans-3,4-dihydroxypiperidine, a multi-pronged approach employing orthogonal experimental techniques is recommended.

Unbiased Target Identification: Affinity Chromatography-Mass Spectrometry (AC-MS)

Affinity chromatography coupled with mass spectrometry is a powerful technique for the unbiased identification of protein targets of a small molecule. This method involves immobilizing a derivative of the compound of interest onto a solid support and using it as "bait" to capture interacting proteins from a cell lysate.

Step-by-Step Protocol for AC-MS:

-

Synthesis of an Affinity Probe: Synthesize a derivative of trans-3,4-dihydroxypiperidine with a linker arm suitable for covalent attachment to a solid support (e.g., NHS-activated sepharose beads). A control probe, lacking the dihydroxypiperidine pharmacophore, should also be prepared.

-

Immobilization: Covalently couple the affinity probe and control probe to the solid support according to the manufacturer's instructions.

-

Preparation of Cell Lysate: Prepare a total protein lysate from a relevant cell line or tissue.

-

Affinity Capture: Incubate the cell lysate with the affinity probe-coupled beads and the control beads.

-

Washing: Wash the beads extensively with a suitable buffer to remove non-specifically bound proteins.

-

Elution: Elute the specifically bound proteins from the beads, typically by boiling in SDS-PAGE loading buffer.

-

Protein Separation and Identification: Separate the eluted proteins by SDS-PAGE, excise the protein bands of interest, and identify them by mass spectrometry (e.g., LC-MS/MS).

Target Validation: Drug Affinity Responsive Target Stability (DARTS)

DARTS is a powerful, label-free method for validating protein-ligand interactions. It is based on the principle that the binding of a small molecule to its protein target stabilizes the protein's structure, rendering it less susceptible to proteolytic degradation.

Step-by-Step Protocol for DARTS:

-

Cell Lysate Preparation: Prepare a protein lysate from cells of interest.[10]

-

Compound Incubation: Treat aliquots of the lysate with varying concentrations of trans-3,4-dihydroxypiperidine and a vehicle control.[5]

-

Protease Digestion: Subject the treated lysates to limited proteolysis with a suitable protease (e.g., thermolysin or pronase).[5]

-

SDS-PAGE and Western Blotting: Separate the digested proteins by SDS-PAGE and analyze by Western blotting using an antibody against the putative target protein identified by AC-MS.

-

Data Analysis: A dose-dependent increase in the abundance of the full-length protein in the presence of the compound indicates a direct binding interaction.

Confirmatory Assays for Glycosidase Inhibition

Once a glycosidase has been identified as a putative target, its inhibition by trans-3,4-dihydroxypiperidine must be confirmed and quantified using enzymatic assays.

In Vitro α-Glucosidase Inhibition Assay

This colorimetric assay utilizes the chromogenic substrate p-nitrophenyl-α-D-glucopyranoside (pNPG), which is cleaved by α-glucosidase to release p-nitrophenol, a yellow product that can be quantified spectrophotometrically.[11]

Step-by-Step Protocol:

-

Prepare Reagents: Prepare solutions of α-glucosidase, pNPG, and various concentrations of trans-3,4-dihydroxypiperidine in a suitable buffer (e.g., phosphate buffer, pH 6.8).

-

Enzyme-Inhibitor Pre-incubation: In a 96-well plate, pre-incubate the α-glucosidase solution with the different concentrations of the test compound for a defined period (e.g., 10 minutes at 37°C).[7]

-

Initiate Reaction: Add the pNPG solution to each well to start the enzymatic reaction.[7]

-

Incubation: Incubate the plate at 37°C for a specific time (e.g., 20 minutes).[7]

-

Stop Reaction: Terminate the reaction by adding a stop solution (e.g., sodium carbonate).[11]

-

Measure Absorbance: Read the absorbance of each well at 405 nm using a microplate reader.

-

Calculate IC50: Determine the concentration of trans-3,4-dihydroxypiperidine that inhibits 50% of the enzyme's activity (IC50).

Cell-Based Glucocerebrosidase (GCase) Activity Assay

To assess the potential of trans-3,4-dihydroxypiperidine as a pharmacological chaperone for Gaucher disease, it is essential to measure its effect on GCase activity in a cellular context, preferably in patient-derived fibroblasts harboring GCase mutations.

Step-by-Step Protocol:

-

Cell Culture: Culture human fibroblasts (from a Gaucher patient and a healthy control) in appropriate media.

-

Compound Treatment: Treat the cells with varying concentrations of trans-3,4-dihydroxypiperidine for a period sufficient to allow for potential chaperone-mediated trafficking (e.g., 48-72 hours).

-

Cell Lysis: Harvest and lyse the cells to release their contents, including lysosomal enzymes.

-

GCase Activity Measurement: Measure GCase activity in the cell lysates using a fluorogenic substrate such as 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG). The cleavage of 4-MUG by GCase releases the fluorescent product 4-methylumbelliferone, which can be quantified using a fluorometer.

-

Data Analysis: An increase in GCase activity in the treated patient cells compared to untreated patient cells would support the compound's role as a pharmacological chaperone.

Conclusion and Future Directions

trans-3,4-Dihydroxypiperidine represents a promising scaffold for the development of novel therapeutics. The existing evidence strongly points towards glycosidases, particularly α-glucosidase and β-glucocerebrosidase, as high-priority targets. The potential for this compound to act as a pharmacological chaperone for Gaucher disease is particularly compelling and warrants further investigation.

The experimental workflows detailed in this guide provide a robust framework for the comprehensive evaluation of trans-3,4-dihydroxypiperidine's therapeutic potential. Future research should focus on:

-

Lead Optimization: Synthesizing and screening a library of trans-3,4-dihydroxypiperidine derivatives to improve potency, selectivity, and pharmacokinetic properties.

-

In Vivo Efficacy Studies: Evaluating the most promising lead compounds in relevant animal models of type 2 diabetes and Gaucher disease.

-

Expanded Target Profiling: Utilizing unbiased target identification methods to explore the full therapeutic potential of this versatile scaffold.

By pursuing these avenues of research, the scientific community can unlock the full therapeutic promise of trans-3,4-dihydroxypiperidine and pave the way for the development of new and effective treatments for a range of human diseases.

References

-

Synthesis, α-glucosidase inhibition and molecular docking studies of novel thiazolidine-2,4-dione or rhodanine derivatives - PMC. (n.d.). Retrieved February 3, 2026, from [Link]

-

Structure–activity relationship of α-glucosidase inhibitory activity of flavonoids. (n.d.). Retrieved February 3, 2026, from [Link]

-

Rational Design of Novel Inhibitors of α-Glucosidase: An Application of Quantitative Structure Activity Relationship and Structure-Based Virtual Screening. (2021, May 19). MDPI. Retrieved February 3, 2026, from [Link]

-

Synthesis and structure–activity relationship studies of benzimidazole-thioquinoline derivatives as α-glucosidase inhibitors. (2023, March 16). Nature. Retrieved February 3, 2026, from [Link]

-

The chemical structures of the known α-glucosidase inhibitors. (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]

-

SAR and biological evaluation of novel trans-3,4-dimethyl-4-arylpiperidine derivatives as opioid antagonists. (2005, September 1). PubMed. Retrieved February 3, 2026, from [Link]

-

Synthesis, Molecular Modeling and Evaluation of α-glucosidase Inhibition Activity of 3,4-dihydroxy Piperidines. (2018, April 25). PubMed. Retrieved February 3, 2026, from [Link]

-

Stereoselective synthesis and glycosidase inhibitory activity of 3,4-dihydroxy-pyrrolidin-2-one, 3,4-dihydroxy-piperidin-2-one and 1,2-dihydroxy-pyrrolizidin-3-one. (n.d.). PubMed. Retrieved February 3, 2026, from [Link]

-

3,4,5‐Trihydroxypiperidine Based Multivalent Glucocerebrosidase (GCase) Enhancers - PMC. (n.d.). Retrieved February 3, 2026, from [Link]

-

Exploring α-Glucosidase Inhibitory Peptides: Structure-Activity Relationship Analysis and Perspectives for Designing Potential Anti-Diabetic Agents. (2023, November 14). ResearchGate. Retrieved February 3, 2026, from [Link]

-

Comparison of α-glucosidase inhibitory activities of piperidine derivatives 4a–c with morpholine derivatives 4d–f (ChemDraw 18.2). (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]

-

Discovery, SAR, and Biological Evaluation of Non-inhibitory Chaperones of Glucocerebrosidase. (2012, March 27). Probe Reports from the NIH Molecular Libraries Program. Retrieved February 3, 2026, from [Link]

-

Synthesis and glycosidase inhibition evaluation of (3S,4S)-3-((R)-1,2-dihydroxyethyl)pyrrolidine-3,4-diol. (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]

-

Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics - PMC. (n.d.). Retrieved February 3, 2026, from [Link]

-

Synthesis and biological evaluation of constrained analogues of the opioid peptide H-Tyr-D-Ala-Phe-Gly-NH2 using 4-amino-2-benzazepin-3-one scaffold. (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]

-

3,4-Dihydroxypyrrolidine as glycosidase inhibitor. (n.d.). PubMed. Retrieved February 3, 2026, from [Link]

-

The Discovery and Development of the N-Substituted trans-3,4-Dimethyl-4-(3′-hydroxyphenyl)piperidine Class of Pure Opioid Receptor Antagonists - PMC. (n.d.). Retrieved February 3, 2026, from [Link]

-

In vitro α–Glucosidase Inhibition, Cytotoxicity, SAR, Swiss ADME Prediction and Molecular Docking Study of New N–Substituted Hydantoin Derivatives. (n.d.). NIH. Retrieved February 3, 2026, from [Link]

-

Glucocerebrosidase inhibitors for the treatment of Gaucher disease. (n.d.). PubMed. Retrieved February 3, 2026, from [Link]

-

Synthesis of trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidine Opioid Antagonists. (1996, January 26). PubMed. Retrieved February 3, 2026, from [Link]

-

Some novel piperidine analogues having strong alpha glucosidase inhibition. (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]

-

Fluorinated hydroxypiperidines as selective β-glucosidase inhibitors. (n.d.). RSC Publishing. Retrieved February 3, 2026, from [Link]

-

SYNTHESIS AND BIOLOGICAL EVALUATION OF 1,4 DIHYDROPYRIDINES DERIVATIVES. (2019, December 22). WJPMR. Retrieved February 3, 2026, from [Link]

-

Synthesis and Biological Evaluation of New Dihydrofuro[3,2-b]piperidine Derivatives as Potent α-Glucosidase Inhibitors. (2024, March 6). PubMed Central. Retrieved February 3, 2026, from [Link]

-

Three classes of glucocerebrosidase inhibitors identified by quantitative high-throughput screening are chaperone leads for Gaucher disease. (n.d.). NIH. Retrieved February 3, 2026, from [Link]

-

The discovery and development of the N-substituted trans-3,4-dimethyl-4-(3'-hydroxyphenyl)piperidine class of pure opioid receptor antagonists. (n.d.). PubMed. Retrieved February 3, 2026, from [Link]

-

Human Acid β-Glucosidase Inhibition by Carbohydrate Derived Iminosugars: Towards New Pharmacological Chaperones for Gaucher Disease. (2015, September 21). PubMed. Retrieved February 3, 2026, from [Link]

-

Synthesis and antihypertensive activity of substituted trans-4-amino-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-3-ols. (n.d.). PubMed. Retrieved February 3, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Fluorinated hydroxypiperidines as selective β-glucosidase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. 3,4-Dihydroxypyrrolidine as glycosidase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and structure–activity relationship studies of benzimidazole-thioquinoline derivatives as α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis, molecular modeling and evaluation of α-glucosidase inhibition activity of 3,4-dihydroxy piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 3,4,5‐Trihydroxypiperidine Based Multivalent Glucocerebrosidase (GCase) Enhancers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Glucocerebrosidase inhibitors for the treatment of Gaucher disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Human Acid β-Glucosidase Inhibition by Carbohydrate Derived Iminosugars: Towards New Pharmacological Chaperones for Gaucher Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. SAR and biological evaluation of novel trans-3,4-dimethyl-4-arylpiperidine derivatives as opioid antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery, SAR, and Biological Evaluation of Non-inhibitory Chaperones of Glucocerebrosidase - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

Technical Guide: Modular Synthesis of Novel C-Alkylated trans-3,4-Dihydroxypiperidine Analogues

Executive Summary & Strategic Rationale

The piperidine ring, specifically the trans-3,4-dihydroxypiperidine scaffold, is a privileged pharmacophore in the design of iminosugars (azasugars). These molecules act as potent competitive inhibitors of glycosidases and glycosyltransferases, offering therapeutic avenues for lysosomal storage disorders (e.g., Gaucher disease), viral infections, and diabetes.[1]

While the parent polyhydroxylated piperidines (e.g., deoxynojirimycin) are well-characterized, C-alkylated analogues represent a frontier in medicinal chemistry. The introduction of an alkyl chain (typically at C-2 or C-6) serves three critical functions:

-

Hydrophobic Anchoring: The alkyl tail interacts with the aglycone binding pocket of the target enzyme, dramatically increasing binding affinity (

reduction). -

Bioavailability: Increased lipophilicity improves passive membrane transport and blood-brain barrier (BBB) penetration.

-

Selectivity: The steric bulk of the alkyl chain can tune selectivity between related hydrolases (e.g., Glucocerebrosidase vs.

-Glucosidase).

This guide details a modular, divergent synthetic strategy utilizing Ring-Closing Metathesis (RCM) coupled with Ellman’s Sulfinamide auxiliary chemistry . This pathway allows for the rapid generation of libraries with varying C-alkyl chain lengths and configurations while guaranteeing the trans-diol stereochemistry.

Retrosynthetic Analysis

To access the target (2R,3R,4R)-2-alkyl-3,4-dihydroxypiperidine (and its enantiomers), we employ a disconnection strategy that simplifies the stereochemical challenge into two distinct phases:

-

Ring Construction: RCM of a chiral diene.

-

Stereocenter Installation:

-

C-2 (Alkyl): Set via diastereoselective allylation of a chiral sulfinimine.

-

C-3, C-4 (Trans-Diol): Established via anti-opening of an epoxide intermediate.

-

Diagram 1: Retrosynthetic Logic

Caption: Retrosynthetic disconnection utilizing RCM and Ellman's auxiliary to control the C-2 alkyl stereochemistry and epoxide opening for the trans-diol.

Core Synthetic Methodology

Phase 1: Construction of the Chiral Diene Precursor

The synthesis begins with the installation of the C-alkyl stereocenter. We utilize (R)-tert-butanesulfinamide (Ellman's auxiliary) to form a chiral sulfinimine. This is a superior method to traditional chiral pool approaches (like using amino acids) because it allows the "Alkyl" group to be any chain length derived from a simple aldehyde.

Mechanism: The addition of an allyl Grignard reagent to the sulfinimine proceeds through a six-membered Zimmerman-Traxler transition state, yielding high diastereoselectivity (dr > 95:5).

Phase 2: Ring-Closing Metathesis (RCM)

The resulting homoallylic amine is acylated with acryloyl chloride to form the diene. Grubbs II catalyst is preferred here due to its high tolerance for functional groups and secondary amines. This step closes the piperidine ring, yielding a 1,2,3,6-tetrahydropyridine intermediate.

Phase 3: Stereocontrolled Oxidation (The "Trans" Key)

Direct dihydroxylation (Upjohn conditions, OsO

-

Epoxidation: Treatment with m-CPBA yields the epoxide. The stereochemistry is directed anti to the bulky C-2 alkyl group due to 1,3-allylic strain.

-

Ring Opening: Acid-catalyzed hydrolysis opens the epoxide in a trans-diaxial manner, securing the desired trans-diol configuration.

Detailed Experimental Protocol

Target Molecule: (2R,3R,4R)-2-Hexyl-3,4-dihydroxypiperidine (Example)

Step 1: Sulfinimine Formation & Allylation

-

Condensation: Dissolve Hexanal (10 mmol) and (R)-tert-butanesulfinamide (11 mmol) in THF (0.5 M). Add Ti(OEt)

(20 mmol). Stir at RT for 16h. Quench with brine, filter, and concentrate to yield the sulfinimine. -

Allylation: Dissolve sulfinimine in CH

Cl-

Critical Checkpoint: Monitor by TLC.[2] The reaction should yield a single diastereomer.

-

-

Deprotection: Treat the resulting sulfinamide with 4M HCl in dioxane/MeOH to cleave the auxiliary, yielding the chiral homoallylic amine hydrochloride .

Step 2: Acylation & RCM[3]

-

Acylation: Suspend the amine salt in CH

Cl -

RCM Cyclization: Dissolve the diene amide in anhydrous CH

Cl-

Observation: The solution typically turns from brownish-green to black.

-

Purification: Filter through a pad of silica to remove Ruthenium residues. Yields N-acryloyl-2-hexyl-1,2,3,6-tetrahydropyridine .

-

Step 3: Epoxidation & Hydrolysis

-

Epoxidation: Dissolve the tetrahydropyridine in CH

Cl-

Stereocontrol: The epoxide forms on the face opposite the C-2 hexyl group.

-

-

Hydrolysis: Dissolve the epoxide in a mixture of THF/H

O (1:1) containing catalytic HClO -

Final Reduction (Optional): If the N-acyl group is not desired, reduce the amide using LiAlH

in THF (reflux) to obtain the N-alkyl or N-H amine (depending on workup). For the specific N-H target, use amide hydrolysis conditions (NaOH/EtOH, reflux).

Diagram 2: Synthetic Workflow

Caption: Step-by-step synthetic workflow from chiral amine formation to the final trans-diol hydrolysis.

Structural Validation & QC

To ensure the integrity of the synthesized analogues, the following data markers must be verified.

Table 1: Key NMR Signatures for Validation

| Feature | Proton ( | Coupling Constant ( | Structural Insight |

| C-2 Stereocenter | Multiplet | -- | Verifies alpha-position alkylation. |

| Alkene (Pre-Epox) | 2x Multiplets | -- | Confirms RCM ring closure. |

| Trans-Diol (H3/H4) | Doublet of Doublets | CRITICAL: Large coupling indicates trans-diaxial relationship. | |

| Epoxide (Intermediate) | Multiplet | -- | Disappearance of alkene signals. |

Troubleshooting Common Issues

-

Low RCM Yield: Ensure high dilution (0.01 M or lower) to avoid intermolecular polymerization. If the amine coordinates to the Ru catalyst, add Ti(O

Pr) -

Poor Diastereoselectivity (Epoxidation): If m-CPBA yields a mixture, switch to a directed epoxidation using VO(acac)

if a directing hydroxyl group is available, or increase the steric bulk of the N-protecting group.

References

-

Grubbs, R. H. (2006). "Olefin-Metathesis Catalysts for the Preparation of Molecules and Materials (Nobel Lecture)." Angewandte Chemie International Edition, 45(23), 3760–3803. Link

-

Ellman, J. A., et al. (2002). "N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines." Accounts of Chemical Research, 35(11), 984–995. Link

- Compain, P., & Martin, O. R. (2001). "Iminosugars: From synthesis to therapeutic applications." Wiley-VCH. (Foundational text on Iminosugar biological relevance).

-

Trost, B. M., & Crawley, M. L. (2003). "Asymmetric Transition-Metal-Catalyzed Allylic Alkylations: Applications in Total Synthesis." Chemical Reviews, 103(8), 2921–2944. Link

-

Désiré, J., et al. (2014). "N- and C-alkylation of seven-membered iminosugars generates potent glucocerebrosidase inhibitors." Organic & Biomolecular Chemistry, 12, 5427-5438. Link (Demonstrates the biological impact of C-alkylation).

-

Kratzel, M., et al. (2000).[3] "Diastereoselective Synthesis of 2-Alkyl-1,2,3,4-tetrahydroquinolin-3-ols — An Example of Diastereoconversion of

-Alkyl Epoxides." Monatshefte für Chemie, 131, 141-149. (Validates the epoxide opening strategy for trans-diols).

Sources

Methodological & Application

Using trans-3,4-Dihydroxypiperidine in enzyme inhibition assays

Application Note: Characterization of trans-3,4-Dihydroxypiperidine in Glycosidase Inhibition Assays

Executive Summary

This guide details the experimental framework for utilizing trans-3,4-Dihydroxypiperidine (3,4-DHP) as a reference inhibitor in glycosidase activity assays.[1] As a hydroxylated piperidine iminosugar, 3,4-DHP functions as a potent glycomimetic, structurally mimicking the oxocarbenium ion transition state of glycosidic bond hydrolysis.[1]

This protocol focuses on its application in

Mechanistic Background

The inhibitory potency of trans-3,4-DHP stems from its ability to exploit the electrostatic environment of the glycosidase active site.

-

Transition State Mimicry: At physiological and assay pH (typically 5.0–7.0), the secondary amine of the piperidine ring is protonated (

).[1] This positive charge mimics the developing charge on the anomeric carbon of the sugar substrate during hydrolysis.[1] -

Stereochemical Precision: The trans-diequatorial orientation of the hydroxyl groups (in the chair conformation) aligns with the C-3 and C-4 hydroxyls of glucose, allowing precise hydrogen bonding with the enzyme's catalytic nucleophile and acid/base residues (typically Aspartate or Glutamate).

Figure 1: Mechanism of Action (MoA) Logic

Caption: Competitive inhibition mechanism where protonated 3,4-DHP mimics the high-energy transition state, blocking the active site.[1]

Material Preparation

Reagents

-

Test Compound: trans-3,4-Dihydroxypiperidine (ensure >95% purity; specific enantiomer (3R,4R) or (3S,4S) depending on target enzyme specificity).

-

Enzyme:

-Glucosidase (e.g., from S. cerevisiae for preliminary screening) or -

Substrate:

-Nitrophenyl- -

Stop Solution: 1M Sodium Carbonate (

).

Stock Solution Protocol

-

Solubility Check: 3,4-DHP is highly polar and water-soluble.

-

Master Stock: Dissolve 10 mg of 3,4-DHP in 1 mL of sterile deionized water or DMSO to create a high-concentration stock (approx. 60-80 mM depending on MW).

-

Note: Aqueous stocks are preferred to avoid DMSO solvent effects on enzyme stability, but DMSO is acceptable up to 5% v/v in the final assay.[1]

-

-

Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles to prevent hygroscopic degradation.

Assay Protocol: Colorimetric -Glucosidase Inhibition

Target Audience: Drug discovery screening for anti-diabetic agents.

Assay Conditions

| Parameter | Setting | Rationale |

| Assay Buffer | 0.1 M Phosphate Buffer, pH 6.8 | Mimics intestinal pH for |

| Enzyme Conc. | 0.1 – 0.5 Units/mL | Optimized for linear velocity over 20 mins.[1] |

| Substrate Conc. | Using | |

| Detection | Absorbance @ 405 nm | Detects the released |

Step-by-Step Workflow

-

Preparation of Plate: Use a clear, flat-bottom 96-well plate.

-

Inhibitor Addition:

-

Add 20 µL of trans-3,4-DHP at varying concentrations (e.g., 0.1 µM to 1000 µM) to test wells.

-

Control Wells: Add 20 µL of buffer (No Inhibitor Control).

-

Blank Wells: Add 20 µL of buffer (No Enzyme Control).

-

-

Enzyme Incubation (Pre-read):

-

Add 40 µL of Enzyme Solution to Test and Control wells.

-

Incubate at 37°C for 10 minutes.

-

Critical: This step allows the inhibitor to equilibrate with the active site before substrate competition begins.[1]

-

-

Substrate Initiation:

-

Add 40 µL of pNPG substrate solution to all wells.

-

-

Kinetic Reaction:

-

Incubate at 37°C for 20 minutes.

-

-

Termination & Read:

Figure 2: Experimental Workflow Diagram

Caption: Standardized high-throughput screening workflow for glycosidase inhibition.

Data Analysis & Validation

Calculating % Inhibition

WhereDetermining IC50

Plot Log[Inhibitor] vs. % Inhibition using non-linear regression (4-parameter logistic fit).

-

Expected Profile: trans-3,4-DHP typically yields IC50 values in the micromolar (

) range depending on the specific glycosidase isoform.

Mode of Inhibition (Lineweaver-Burk)

To confirm the competitive mechanism:

-

Run the assay at 4 different substrate concentrations.

-

Plot

vs. -

Result: Lines should intersect at the Y-axis (

is unchanged), while the X-intercept (

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Precipitation | High conc. of inhibitor in buffer | 3,4-DHP is very soluble; check if the free base was used. If using a salt form (HCl), ensure pH is re-adjusted.[1] |

| No Inhibition | Wrong Isomer | Ensure trans stereochemistry. cis-isomers often have significantly reduced potency. |

| High Background | Spontaneous hydrolysis | pNPG is unstable at high pH over time.[1] Keep substrate solution on ice and prepare fresh. |

| Non-Linear Rates | Enzyme instability | Add 0.1% BSA to the buffer to stabilize the enzyme at low concentrations.[1] |

References

-

Synthesis and Biological Evaluation of New Dihydrofuro[3,2-b]piperidine Deriv

-Glucosidase Inhibitors. Source: MDPI (2024).[1] URL:[Link] Relevance: Establishes the structural basis for piperidine-based inhibition of -

Biological evalu

-glucosidase inhibitors. Source: European Journal of Medicinal Chemistry (2018).[1] URL:[Link] Relevance: Provides comparative IC50 data for cis and trans isomers, validating the specific utility of the trans configuration. -

trans, trans-2-C-Aryl-3,4-dihydroxypyrrolidines as potent and selective

-glucosidase inhibitors. Source: Bioorganic & Medicinal Chemistry (2022).[1][2] URL:[Link] Relevance: Discusses the transition-state mimicry mechanism relevant to 3,4-dihydroxy-substituted heterocycles. -

Synthesis of (3S,4S,5S)-trihydroxylpiperidine derivatives as enzyme stabilizers to improve therapeutic enzyme activity in Fabry patient cell lines. Source: European Journal of Medicinal Chemistry (2018).[1] URL:[Link] Relevance: Demonstrates the application of hydroxypiperidines as pharmacological chaperones (stabilizers) rather than just inhibitors.[1]

Sources

Application Notes & Protocols: The Role of trans-3,4-Dihydroxypiperidine in Advanced Carbohydrate Mimicry

Introduction: Beyond the Carbohydrate

Carbohydrates are fundamental to a vast array of biological processes, from energy storage to cellular recognition and signaling. The enzymes that synthesize and degrade these complex molecules, known as glycosidases and glycosyltransferases, are therefore critical players in health and disease.[1] The ability to modulate the activity of these enzymes offers profound therapeutic potential. This has led to the development of "carbohydrate mimics" or "iminosugars," molecules designed to resemble natural carbohydrates structurally but with modified chemical properties that allow them to act as potent and selective enzyme inhibitors.[2][3]

Iminosugars are a class of polyhydroxylated alkaloids where the endocyclic oxygen of a sugar ring is replaced by a nitrogen atom.[2][4] This seemingly simple substitution has profound consequences. The protonated nitrogen at physiological pH can mimic the charge of the oxocarbenium ion-like transition state of the glycosidic bond cleavage reaction, leading to powerful inhibition of glycosidases.[3]

Within this important class of molecules, the trans-3,4-dihydroxypiperidine scaffold represents a versatile and synthetically accessible core. Its stereochemistry allows it to serve as a mimic for various monosaccharides, and its piperidine ring is a privileged structure in medicinal chemistry. This guide provides an in-depth look at the scientific rationale, applications, and key experimental protocols for leveraging trans-3,4-dihydroxypiperidine in carbohydrate mimicry, aimed at researchers and drug development professionals.

The Scientific Rationale: Mimicking the Transition State

The inhibitory power of piperidine-based iminosugars stems from their ability to mimic the transition state of the enzymatic hydrolysis of glycosides. Glycosidases function by distorting the substrate from its stable ground state into a highly unstable, positively charged transition state, which facilitates the cleavage of the glycosidic bond.

The key insight is that the most effective enzyme inhibitors are not those that mimic the substrate itself, but those that mimic this high-energy transition state. The protonated nitrogen atom in the piperidine ring of molecules like trans-3,4-dihydroxypiperidine is perfectly positioned to mimic the developing positive charge of the oxocarbenium ion intermediate. This, combined with the stereochemically defined hydroxyl groups that interact with the enzyme's active site residues, leads to binding affinities many orders of magnitude greater than that of the natural substrate.

Figure 1. Mechanism of Glycosidase Inhibition.

Core Applications & Therapeutic Potential

The ability of trans-3,4-dihydroxypiperidine and its derivatives to inhibit glycosidases makes them valuable tools and potential therapeutics in several areas:

-

Type 2 Diabetes: α-Glucosidase enzymes in the gut break down complex carbohydrates into glucose, which is then absorbed into the bloodstream.[5][6] Inhibitors can slow this process, reducing the sharp spike in blood glucose after a meal (postprandial hyperglycemia).[5][7] Marketed drugs like Miglitol are based on this principle.[4]

-

Viral Infections: Many enveloped viruses, including HIV and Hepatitis B, rely on host cell α-glucosidases for the proper folding of their viral envelope glycoproteins.[3][8] Inhibition of these enzymes can lead to misfolded, non-functional viral proteins, preventing viral replication.[8]

-